Cas no 899963-27-0 (N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide)

N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide structure
899963-27-0 structure
Product name:N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide
CAS No:899963-27-0
MF:C17H21ClN2O4
MW:352.812643766403
CID:5490200
PubChem ID:18584033

N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • 899963-27-0
    • N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
    • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide
    • VU0497220-1
    • N'-(3-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
    • F2764-0260
    • AKOS024678812
    • N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide
    • Inchi: 1S/C17H21ClN2O4/c1-11-13(18)5-4-6-14(11)20-16(22)15(21)19-9-12-10-23-17(24-12)7-2-3-8-17/h4-6,12H,2-3,7-10H2,1H3,(H,19,21)(H,20,22)
    • InChI Key: KHBPIIXQLZGDOP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NC(C(NCC1COC2(CCCC2)O1)=O)=O

Computed Properties

  • Exact Mass: 352.1189848g/mol
  • Monoisotopic Mass: 352.1189848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.7Ų

N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2764-0260-15mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2764-0260-2μmol
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2764-0260-20mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2764-0260-10μmol
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2764-0260-25mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2764-0260-50mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2764-0260-10mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2764-0260-4mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2764-0260-3mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2764-0260-40mg
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)ethanediamide
899963-27-0 90%+
40mg
$140.0 2023-05-16

Additional information on N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide

Professional Introduction to N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide (CAS No. 899963-27-0)

N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 899963-27-0, belongs to a class of molecules that exhibit promising properties for drug development. The presence of a 3-chloro-2-methylphenyl moiety and a 1,4-dioxaspiro4.4nonan-2-yl substituent in its molecular structure suggests a high degree of complexity and functionality, which may contribute to its interactions with biological targets.

The 1,4-dioxaspiro4.4nonan-2-yl group is particularly noteworthy as it introduces a spirocyclic framework, which is often associated with enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. Spirocyclic compounds have been increasingly studied for their potential to act as scaffolds in medicinal chemistry due to their rigid structure and ability to accommodate various functional groups without compromising stability. This particular spirocyclic system may contribute to the compound's binding affinity and selectivity when interacting with biological receptors.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can gain insights into the potential interactions between N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide and target proteins or enzymes. These computational studies have been instrumental in identifying novel pharmacophores and optimizing molecular structures for improved efficacy.

In the realm of drug discovery, the 3-chloro-2-methylphenyl group is a common feature found in many bioactive compounds. This aromatic ring system often serves as a key pharmacophore, contributing to the compound's ability to bind to specific biological targets. The chlorine atom at the 3-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack by biological molecules such as enzymes or receptors. This feature can be exploited to design molecules with enhanced binding affinity and selectivity.

The synthesis of N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide presents unique challenges due to its complex architecture. However, recent innovations in synthetic methodologies have made it possible to construct such intricate molecules with high efficiency and yield. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in building spirocyclic systems and introducing specific functional groups with high precision.

One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the spirocyclic framework and the 3-chloro-2-methylphenyl moiety suggests that it may exhibit multiple modes of action, making it a versatile candidate for treating various diseases. For instance, such compounds have shown promise in inhibiting enzymes that are involved in inflammatory pathways or cancer progression. Further research is needed to fully elucidate its biological activities and therapeutic potential.

The role of computational tools in drug discovery cannot be overstated. Modern software platforms allow researchers to simulate the interactions between N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide and biological targets with remarkable detail. These simulations can help identify key binding residues and optimize the compound's structure for improved potency and selectivity. Additionally, virtual screening techniques enable researchers to rapidly evaluate large libraries of compounds for their potential bioactivity, significantly accelerating the drug discovery process.

Another area where this compound shows promise is in the development of probes for biochemical studies. The unique structural features of N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide make it an excellent tool for investigating enzyme mechanisms and pathways involved in various diseases. By using this compound as a probe, researchers can gain valuable insights into the function of target proteins and identify new therapeutic strategies.

In conclusion, N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide (CAS No. 899963-27-0) is a fascinating compound with significant potential in pharmaceutical research. Its complex structure, featuring both a spirocyclic framework and a 3-chloro-2-methylphenyl moiety, makes it an attractive candidate for drug development. With advancements in computational chemistry and synthetic methodologies, researchers are well-positioned to explore its full therapeutic potential and develop novel treatments for various diseases.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica